Camphor-2-spirohydantoin
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Overview
Description
Camphor-2-spirohydantoin (CSH) is a cyclic compound that has been widely studied for its potential applications in various fields of science. It is a spirocyclic hydantoin that is derived from camphor, a common organic compound found in many essential oils. CSH has been shown to exhibit unique properties that make it a promising candidate for use in scientific research.
Mechanism Of Action
The mechanism of action of Camphor-2-spirohydantoin is not yet fully understood, but it is believed to involve the inhibition of key enzymes involved in microbial growth and replication. Additionally, Camphor-2-spirohydantoin has been shown to exhibit antioxidant properties, which may contribute to its antimicrobial activity.
Biochemical And Physiological Effects
Camphor-2-spirohydantoin has been shown to have a number of biochemical and physiological effects. It has been shown to exhibit potent antimicrobial activity against a wide range of bacteria, fungi, and viruses. Additionally, Camphor-2-spirohydantoin has been shown to exhibit antioxidant properties, which may have potential applications in the treatment of various diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of Camphor-2-spirohydantoin is its broad-spectrum antimicrobial activity, which makes it a promising candidate for use in the development of new antimicrobial agents. Additionally, Camphor-2-spirohydantoin is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of Camphor-2-spirohydantoin is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Future Directions
There are a number of potential future directions for research involving Camphor-2-spirohydantoin. One area of interest is the development of new antimicrobial agents based on the structure of Camphor-2-spirohydantoin. Additionally, there is potential for the use of Camphor-2-spirohydantoin in the development of new materials with unique properties. Finally, further research is needed to fully understand the mechanism of action of Camphor-2-spirohydantoin and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of Camphor-2-spirohydantoin can be achieved through a series of chemical reactions that involve the reaction of camphor with hydantoin. The process involves the use of various reagents and catalysts, and the yield of the reaction can be optimized through careful control of the reaction conditions.
Scientific Research Applications
Camphor-2-spirohydantoin has been widely studied for its potential applications in scientific research. It has been shown to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for use in the development of new antimicrobial agents. Additionally, Camphor-2-spirohydantoin has been shown to have potential applications in the field of materials science, where it can be used as a building block for the synthesis of novel materials.
properties
CAS RN |
17138-07-7 |
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Product Name |
Camphor-2-spirohydantoin |
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(1S,2R,4S)-1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-2,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C12H18N2O2/c1-10(2)7-4-5-11(10,3)12(6-7)8(15)13-9(16)14-12/h7H,4-6H2,1-3H3,(H2,13,14,15,16)/t7-,11-,12-/m0/s1 |
InChI Key |
ZNLWSSZADRGRKU-QILRFPOHSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C1(C)C)C[C@]23C(=O)NC(=O)N3 |
SMILES |
CC1(C2CCC1(C3(C2)C(=O)NC(=O)N3)C)C |
Canonical SMILES |
CC1(C2CCC1(C3(C2)C(=O)NC(=O)N3)C)C |
synonyms |
camphor-2-spirohydantoin camphor-2-spirohydantoin, 1S-(1alpha,2alpha,4alpha)-isome |
Origin of Product |
United States |
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